

# Methyl 4-fluorocinnamate: A Technical Guide for Scientific Professionals

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## Compound of Interest

Compound Name: **Methyl 4-fluorocinnamate**

Cat. No.: **B1149809**

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CAS Number: 96426-60-7

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on **Methyl 4-fluorocinnamate**. This document outlines its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications as a versatile intermediate in the pharmaceutical and materials science industries.

## Core Chemical and Physical Properties

**Methyl 4-fluorocinnamate**, with the CAS number 96426-60-7, is a fluorinated derivative of methyl cinnamate. The presence of a fluorine atom on the phenyl ring significantly influences its electronic properties, reactivity, and biological activity, making it a valuable building block in organic synthesis.[\[1\]](#)

Table 1: Chemical and Physical Properties of **Methyl 4-fluorocinnamate**

Property	Value	Source(s)
CAS Number	96426-60-7	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Formula	C <sub>10</sub> H <sub>9</sub> FO <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	180.18 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
Synonyms	(E)-Methyl 3-(4-fluorophenyl)acrylate, Methyl (2E)-3-(4-fluorophenyl)prop-2-enoate	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[2]</a>
Melting Point	45-49 °C	<a href="#">[2]</a>
Storage Conditions	Store at 0-8°C	<a href="#">[1]</a>

## Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **Methyl 4-fluorocinnamate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: NMR Spectroscopic Data for **Methyl 4-fluorocinnamate** (CDCl<sub>3</sub>)

Nucleus	Chemical Shift ( $\delta$ ) in ppm	Multiplicity	Coupling Constant (J) in Hz
$^1\text{H}$ NMR (400 MHz)	7.64	d	16.0
7.49	m		
7.07	t	8.7	
6.38	d	16.0	
3.78	s		
$^{13}\text{C}$ NMR (101 MHz)	167.2, 143.4, 136.2, 132.9, 129.3, 129.2, 118.4, 51.8		
$^{19}\text{F}$ NMR (376 MHz)	-109.6		

Source: Supporting Information from a research article.

## Infrared (IR) Spectroscopy

While a specific IR spectrum for **Methyl 4-fluorocinnamate** is not readily available in the searched literature, characteristic absorptions can be predicted based on its functional groups. Expected peaks would include:

- C=O stretch (ester):  $\sim 1715\text{-}1730\text{ cm}^{-1}$
- C=C stretch (alkene):  $\sim 1630\text{-}1640\text{ cm}^{-1}$
- C-O stretch (ester):  $\sim 1100\text{-}1300\text{ cm}^{-1}$
- =C-H bend (alkene):  $\sim 960\text{-}980\text{ cm}^{-1}$  (for the trans isomer)
- C-F stretch (aromatic):  $\sim 1100\text{-}1250\text{ cm}^{-1}$
- Aromatic C=C stretches:  $\sim 1450\text{-}1600\text{ cm}^{-1}$

## Mass Spectrometry (MS)

Specific mass spectrometry data for **Methyl 4-fluorocinnamate** is not explicitly available in the searched results. However, for the non-fluorinated analog, methyl cinnamate ( $C_{10}H_{10}O_2$ ), the molecular ion peak  $[M]^+$  is observed at  $m/z$  162.<sup>[3]</sup> For **Methyl 4-fluorocinnamate** ( $C_{10}H_9FO_2$ ), the expected molecular ion peak  $[M]^+$  would be at  $m/z$  180.

## Synthesis of Methyl 4-fluorocinnamate

**Methyl 4-fluorocinnamate** can be synthesized through several established organic chemistry reactions. The choice of method often depends on the availability of starting materials and desired scale.

### Horner-Wadsworth-Emmons Reaction

A common and efficient method for the synthesis of  $\alpha,\beta$ -unsaturated esters is the Horner-Wadsworth-Emmons (HWE) reaction. This involves the reaction of a phosphonate-stabilized carbanion with an aldehyde.

Experimental Protocol: Horner-Wadsworth-Emmons Synthesis of **Methyl 4-fluorocinnamate** (General Procedure)

This protocol is adapted from a standard procedure for the synthesis of similar cinnamate esters.<sup>[4]</sup>

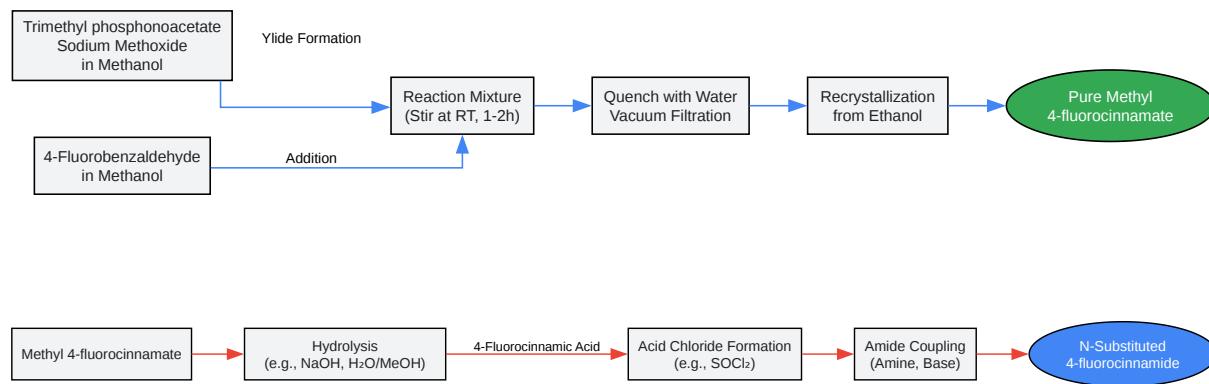
Materials:

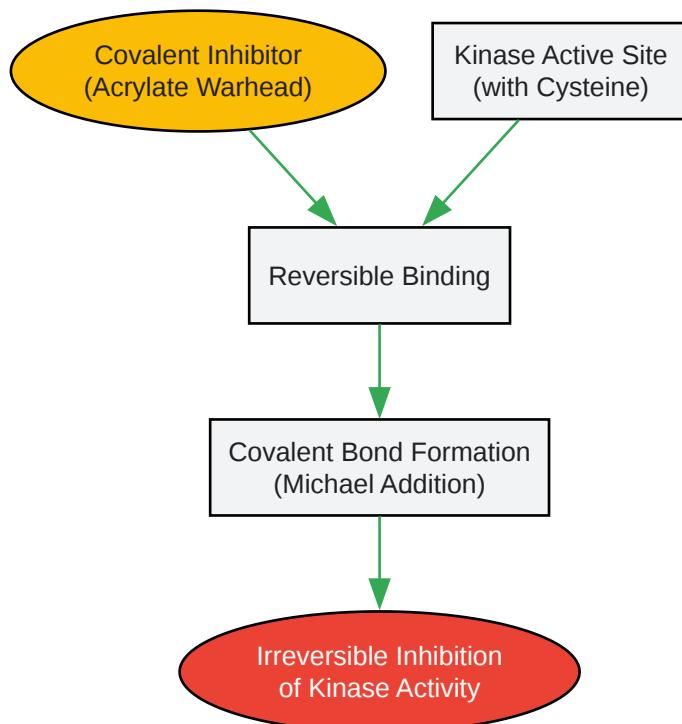
- Trimethyl phosphonoacetate
- Sodium methoxide solution (25 wt% in methanol)
- 4-Fluorobenzaldehyde
- Anhydrous Methanol
- Deionized water
- Ethanol (for recrystallization)

Procedure:

- In a round-bottom flask equipped with a magnetic stir bar, add anhydrous methanol, sodium methoxide solution, and trimethyl phosphonoacetate under an inert atmosphere.
- Stir the mixture at room temperature until a homogenous solution is formed, generating the phosphonate ylide in situ.
- In a separate vial, dissolve 4-fluorobenzaldehyde in anhydrous methanol.
- Add the 4-fluorobenzaldehyde solution dropwise to the reaction mixture over a period of 10-15 minutes.
- Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding deionized water. A precipitate of the product should form.
- Collect the crude product by vacuum filtration and wash with cold water.
- Recrystallize the crude product from a minimal amount of hot ethanol to yield pure **Methyl 4-fluorocinnamate**.
- Dry the purified product under vacuum.

Diagram: Horner-Wadsworth-Emmons Reaction Workflow



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- 4. [cpb-us-e2.wpmucdn.com](http://cpb-us-e2.wpmucdn.com) [cpb-us-e2.wpmucdn.com]
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